molecular formula C34H25N3O2 B14536145 [2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) CAS No. 62062-97-9

[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)

Cat. No.: B14536145
CAS No.: 62062-97-9
M. Wt: 507.6 g/mol
InChI Key: LLYKBBSEOYETHM-UHFFFAOYSA-N
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Description

[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) apart is its unique combination of the indole and perimidine structures, which may confer distinct biological activities and chemical reactivity

Properties

CAS No.

62062-97-9

Molecular Formula

C34H25N3O2

Molecular Weight

507.6 g/mol

IUPAC Name

[3-benzoyl-2-(2-methyl-1H-indol-3-yl)-2H-perimidin-1-yl]-phenylmethanone

InChI

InChI=1S/C34H25N3O2/c1-22-30(26-18-8-9-19-27(26)35-22)32-36(33(38)24-12-4-2-5-13-24)28-20-10-16-23-17-11-21-29(31(23)28)37(32)34(39)25-14-6-3-7-15-25/h2-21,32,35H,1H3

InChI Key

LLYKBBSEOYETHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3N(C4=CC=CC5=C4C(=CC=C5)N3C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7

Origin of Product

United States

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